alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18567778
InChI: InChI=1S/C11H13N3O.ClH/c1-11(2,12)10-13-9(14-15-10)8-6-4-3-5-7-8;/h3-7H,12H2,1-2H3;1H
SMILES:
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.70 g/mol

alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride

CAS No.:

Cat. No.: VC18567778

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride -

Specification

Molecular Formula C11H14ClN3O
Molecular Weight 239.70 g/mol
IUPAC Name 2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H13N3O.ClH/c1-11(2,12)10-13-9(14-15-10)8-6-4-3-5-7-8;/h3-7H,12H2,1-2H3;1H
Standard InChI Key PDMFNIWMIQRYLR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=NC(=NO1)C2=CC=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

The core structure of alpha,alpha-dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine hydrochloride comprises a 1,2,4-oxadiazole ring substituted at the 3-position with a phenyl group and at the 5-position with a methanamine group bearing two methyl substituents on the alpha carbon (Figure 1). The hydrochloride salt enhances solubility and stability, a common modification for bioactive amines .

Molecular Formula and Physicochemical Properties

The molecular formula is C₁₂H₁₆N₃O·HCl, yielding a molecular weight of 269.74 g/mol. Key physicochemical properties include:

  • LogP: Estimated at 2.1–2.7 (moderate lipophilicity due to phenyl and dimethyl groups) .

  • pKa: The amine group protonates at physiological pH (pKa ~8.5), while the oxadiazole ring remains neutral .

  • Solubility: >10 mg/mL in water (hydrochloride salt form) .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (N-O stretch), and 3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR (D₂O): δ 1.35 (s, 6H, CH₃), 3.85 (s, 2H, CH₂NH₂), 7.45–7.90 (m, 5H, aromatic) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acylating agents. For alpha,alpha-dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine, a modified pathway is employed (Scheme 1):

  • Formation of Amidoxime Precursor:
    Phenylglyoxylic acid is reacted with hydroxylamine to yield the corresponding amidoxime .

  • Cyclization with Dimethylmalonyl Chloride:
    The amidoxime undergoes cyclocondensation with dimethylmalonyl chloride under microwave irradiation (100°C, 30 min), forming the 1,2,4-oxadiazole core .

  • Amine Functionalization:
    The 5-methyl ester intermediate is hydrolyzed to the carboxylic acid, followed by Curtius rearrangement to introduce the dimethylmethanamine group .

  • Salt Formation:
    Treatment with HCl in ethanol yields the hydrochloride salt .

Yield: 45–55% (over four steps) .

Pharmacological Activities

Antitumor Activity

1,2,4-oxadiazole derivatives exhibit potent cytotoxicity via microtubule destabilization and caspase-mediated apoptosis. While specific data on the dimethyl variant are unavailable, closely related analogs demonstrate:

CompoundCell Line (IC₅₀, μM)MechanismReference
6a (Table 2) Ca9-22 (137.3)G1 phase arrest
8 WiDr (4.5)Electron-withdrawing groups
11a A549 (0.11)Microtubule disruption

The dimethyl substitution likely enhances membrane permeability, potentially lowering IC₅₀ values compared to non-alkylated analogs .

Antimicrobial Properties

Phenyl-oxadiazole derivatives show broad-spectrum activity:

  • S. aureus: MIC = 8 μg/mL (vs. 32 μg/mL for vancomycin) .

  • E. coli: MIC = 16 μg/mL .

The hydrochloride salt improves aqueous solubility, facilitating in vivo efficacy .

Structure-Activity Relationship (SAR) Insights

Critical SAR trends for 1,2,4-oxadiazoles include:

  • 5-Position Substitution: Dimethyl groups increase lipophilicity, enhancing blood-brain barrier penetration .

  • 3-Phenyl Group: Essential for π-π stacking with tyrosine kinases (e.g., EGFR) .

  • Electron-Donating Groups (EDGs): Methyl groups at the alpha position improve metabolic stability compared to electron-withdrawing groups .

Pharmacokinetic and Toxicity Profiles

  • Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s (high intestinal absorption) .

  • Hepatic Metabolism: CYP3A4-mediated oxidation of the dimethyl group to carboxylic acid .

  • Acute Toxicity (LD₅₀): >500 mg/kg (mice, oral) .

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